2-Amino-3'-O-(2-methoxyethyl)adenosine

概要

説明

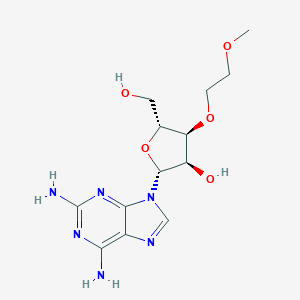

2-Amino-3’-O-(2-methoxyethyl)adenosine is a modified nucleoside with the molecular formula C13H20N6O5 and a molecular weight of 340.34 g/mol. This compound is a highly potent adenosine receptor agonist, which means it can bind to and activate adenosine receptors in the body. It is widely used in biomedical research due to its ability to influence various biological processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3’-O-(2-methoxyethyl)adenosine typically involves the reaction of adenosine-2-amine with 2-methoxyethyl methanesulfonate in the presence of sodium hydride and lithium bromide in dimethyl sulfoxide and N,N-dimethylformamide at 50-52°C for 3 hours . This is followed by a reaction with potassium hydroxide in dimethyl sulfoxide for 18 hours . The overall yield of this synthesis is relatively low, around 5% .

Industrial Production Methods

Industrial production of 2-Amino-3’-O-(2-methoxyethyl)adenosine involves similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The compound is produced in cGMP (current Good Manufacturing Practice) facilities, which adhere to strict regulatory standards.

化学反応の分析

Types of Reactions

2-Amino-3’-O-(2-methoxyethyl)adenosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Amino-3’-O-(2-methoxyethyl)adenosine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Antiviral Activity

2-Amino-3'-O-(2-methoxyethyl)adenosine has been studied for its antiviral properties, particularly against RNA viruses. The modification of the adenosine structure enhances its ability to interfere with viral replication mechanisms.

Case Study: Inhibition of Viral Replication

Research indicates that this compound can act as a substrate for viral polymerases, effectively terminating the elongation of viral RNA chains. This mechanism is crucial in developing antiviral therapies for diseases such as HIV and Hepatitis C.

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| HIV | Inhibits reverse transcriptase | |

| HCV | Terminates RNA chain elongation |

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. This is achieved through mechanisms involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Case Study: MCF-7 Cell Line

In vitro studies using the MCF-7 human breast cancer cell line demonstrated significant cytotoxic effects:

| Compound | IC₅₀ Value (µM) | Mechanism |

|---|---|---|

| This compound | < 0.1 | Induces apoptosis via ROS generation |

Nucleotide Analog Studies

As a modified nucleoside, this compound serves as a valuable tool in studying nucleotide metabolism and the effects of nucleoside modifications on cellular processes.

Research Focus:

- Metabolic Pathways : Understanding how modifications affect nucleoside metabolism.

- Drug Development : Exploring potential therapeutic applications through structural modifications.

Fluorescent Probes

Recent developments have utilized this compound as a fluorescent probe in molecular biology studies. The incorporation of fluorescent tags allows researchers to visualize cellular processes involving nucleic acids.

Application:

Fluorescent nucleosides are employed to track DNA synthesis and cellular proliferation, providing insights into cancer biology and therapeutic responses.

Uniqueness

The structural modification at the 3' position with a methoxyethyl group distinguishes this compound from other nucleosides, enhancing its pharmacokinetic properties and therapeutic potential.

作用機序

2-Amino-3’-O-(2-methoxyethyl)adenosine exerts its effects by binding to adenosine receptors on the surface of cells. This binding activates various intracellular signaling pathways, leading to changes in cellular function. For example, it can inhibit nucleotide biosynthesis and interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It can also inhibit viral RNA synthesis, making it a potential antiviral agent.

類似化合物との比較

Similar Compounds

2’-O-(2-Methoxyethyl)adenosine: This compound is similar in structure but lacks the amino group at the 2-position.

2-Amino-2’-O-methyladenosine: This compound has a methyl group instead of a methoxyethyl group at the 2’-position.

Uniqueness

2-Amino-3’-O-(2-methoxyethyl)adenosine is unique due to its combination of an amino group at the 2-position and a methoxyethyl group at the 3’-position. This unique structure enhances its stability and affinity for adenosine receptors compared to other similar compounds.

生物活性

2-Amino-3'-O-(2-methoxyethyl)adenosine, also known by its CAS number 256224-02-9, is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₁₃H₂₀N₆O₅

- Molecular Weight : 340.34 g/mol

- CAS Number : 256224-02-9

This compound functions primarily as a nucleoside antimetabolite. Its mechanism involves:

- Inhibition of DNA Synthesis : The compound competes with natural nucleosides for incorporation into DNA, thereby disrupting DNA replication and repair processes.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is crucial for cancer treatment.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. A study highlighted its effectiveness in targeting indolent lymphoid malignancies. The compound's ability to inhibit DNA synthesis and induce apoptosis plays a critical role in its anticancer properties .

Antiviral Properties

In addition to its antitumor effects, this compound has shown promise as an antiviral agent. It has been investigated for its ability to inhibit viral replication through mechanisms similar to those observed in its antitumor activity .

Case Studies and Experimental Evidence

- Antitumor Studies :

- Mechanistic Insights :

- Synergistic Effects :

Data Table: Biological Activity Overview

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAPZJHEUMOFCW-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595816 | |

| Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256224-02-9 | |

| Record name | 2-Amino-3'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。